
6-Methyl-2-(phenylsulfanyl)-3,4-dihydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2-(phenylsulfanyl)-3,4-dihydro-2H-pyran is an organic compound that belongs to the class of heterocyclic compounds It features a pyran ring, which is a six-membered ring containing one oxygen atom, with a methyl group at the 6-position and a phenylsulfanyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(phenylsulfanyl)-3,4-dihydro-2H-pyran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-(phenylsulfanyl)acetaldehyde with 3-methyl-2-buten-1-ol in the presence of an acid catalyst can yield the desired compound. The reaction conditions typically involve refluxing the mixture in an organic solvent such as toluene or ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as distillation or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 6-Methyl-2-(phenylsulfanyl)-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding a simpler pyran derivative.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Pyran derivatives without the phenylsulfanyl group.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Methyl-2-(phenylsulfanyl)-3,4-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Methyl-2-(phenylsulfanyl)-3,4-dihydro-2H-pyran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
- 6-Methyl-2-(phenylsulfanyl)nicotinic acid
- 6-Methyl-2-thiouracil
- 6-Substituted uracil derivatives
Comparison: 6-Methyl-2-(phenylsulfanyl)-3,4-dihydro-2H-pyran is unique due to its pyran ring structure combined with the phenylsulfanyl group. This combination imparts distinct chemical and physical properties compared to similar compounds like 6-Methyl-2-(phenylsulfanyl)nicotinic acid, which has a carboxylic acid group, or 6-Methyl-2-thiouracil, which features a thiouracil ring.
Propiedades
Número CAS |
75697-55-1 |
|---|---|
Fórmula molecular |
C12H14OS |
Peso molecular |
206.31 g/mol |
Nombre IUPAC |
6-methyl-2-phenylsulfanyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C12H14OS/c1-10-6-5-9-12(13-10)14-11-7-3-2-4-8-11/h2-4,6-8,12H,5,9H2,1H3 |
Clave InChI |
AAWFERSZMCLPLQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCCC(O1)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


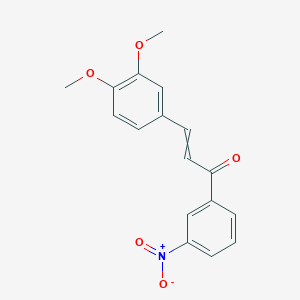
![Benzene, [2-bromo-1-(2-propenyloxy)ethyl]-](/img/structure/B14452441.png)
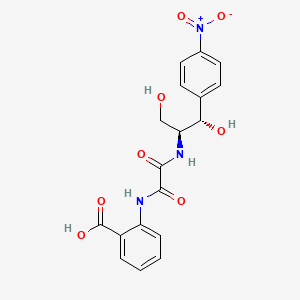
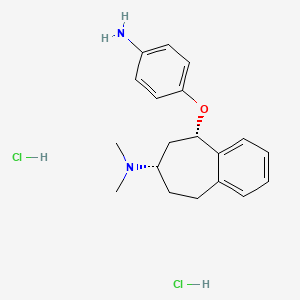

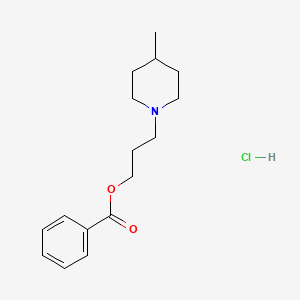

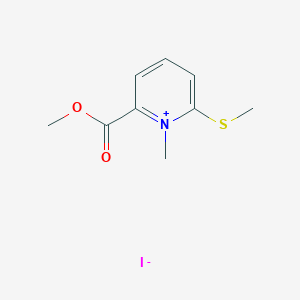
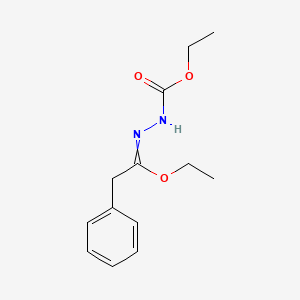
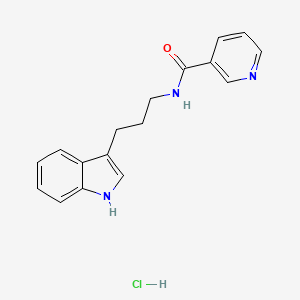
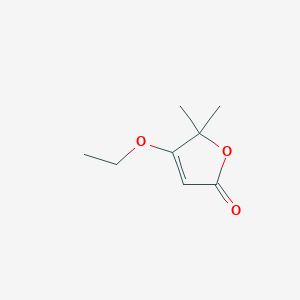
![N-(2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)-N',N'-diethylpropane-1,3-diamine](/img/structure/B14452488.png)
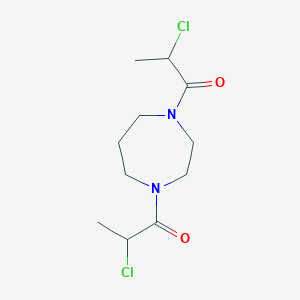
acetaldehyde](/img/structure/B14452501.png)
